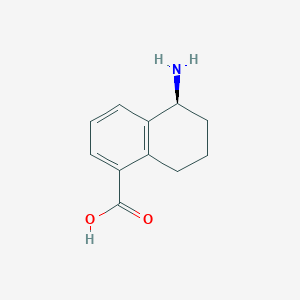
(S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride is a chemical compound with a complex structure that has garnered interest in various scientific fields. This compound is characterized by its unique arrangement of atoms, which includes an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the reduction of a naphthalene derivative followed by the introduction of the amino and carboxylic acid groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino and carboxylic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
(S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride include other amino acid derivatives and naphthalene-based molecules. Examples include:
- ®-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylicacidhydrochloride
- 5-amino-2-naphthoic acid
- 1-amino-2-naphthol
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both amino and carboxylic acid groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(5S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5,10H,2-3,6,12H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
WBFDFZKYYNIWIY-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC=C2)C(=O)O)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















